Difference between quetiapine sulfone and quetiapine sulfoxide metabolites
Difference between quetiapine sulfone and quetiapine sulfoxide metabolites
This guide details the structural, metabolic, and analytical distinctions between Quetiapine Sulfoxide (a major Phase I metabolite) and Quetiapine Sulfone (primarily a degradation product and minor secondary metabolite).
Executive Summary
In the development and monitoring of Quetiapine (Seroquel), distinguishing between oxidative outcomes is critical for accurate pharmacokinetic (PK) profiling and stability testing.
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Quetiapine Sulfoxide is the dominant inactive metabolite formed via hepatic CYP3A4.[1] It serves as a primary clearance pathway.[1]
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Quetiapine Sulfone is a terminal oxidation product , often appearing as a process impurity or degradation product in stability studies. While detectable in urine as a minor secondary metabolite, its primary relevance lies in impurity profiling and preventing analytical interference.
This guide analyzes their physicochemical divergence, formation pathways, and validated detection protocols.[2]
Structural & Physicochemical Divergence
The core difference lies in the oxidation state of the dibenzothiazepine sulfur atom. This alteration changes the molecule's polarity, mass, and receptor binding affinity.
| Feature | Quetiapine Sulfoxide (QTP-SO) | Quetiapine Sulfone (QTP-Sulfone) |
| CAS Number | 329216-63-9 | 329216-65-1 |
| Oxidation State | Sulfoxide ( | Sulfone ( |
| Mass Shift (vs Parent) | +16 Da | +32 Da |
| Molecular Formula | ||
| Role | Major Phase I Metabolite | Degradation Impurity / Minor Metabolite |
| Pharmacology | Inactive (Low affinity for | Inactive (Lack of significant binding data) |
| Stability | Susceptible to further oxidation | High thermodynamic stability (Terminal oxidation) |
Formation Pathways: Metabolism vs. Degradation
Understanding the origin of these species is essential for interpreting plasma data versus drug product stability data.
Biological Metabolism (In Vivo)
Quetiapine is extensively metabolized by CYP3A4 .[3] The sulfoxidation pathway is a detoxification route, converting the active drug into the polar, excretable Sulfoxide .
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Norquetiapine (Active): Formed via N-dealkylation (CYP3A4).
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Quetiapine Sulfoxide (Inactive): Formed via S-oxidation (CYP3A4).
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Quetiapine Sulfone: Formed in trace amounts through secondary oxidation of the sulfoxide or direct oxidation, but is not a major circulating species in plasma.
Chemical Degradation (In Vitro)
In forced degradation studies (oxidative stress using
Pathway Visualization
The following diagram illustrates the divergence between the bio-activation pathway (Norquetiapine) and the clearance/degradation pathways (Sulfoxide/Sulfone).
Figure 1: Metabolic and degradation pathways of Quetiapine.[3][4][5][6][7][8][9][10][11] Note that Norquetiapine retains pharmacological activity, while the sulfur-oxidized forms are inactive clearance products.
Pharmacological Implications[2][3][6][12][13]
Researchers must differentiate these metabolites because their presence alters the "active moiety" calculation.
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Quetiapine Sulfoxide: High plasma concentrations (often exceeding parent drug levels) can be misleading. Despite its abundance, it has negligible affinity for dopaminergic (
) and serotonergic ( ) receptors compared to the parent. It does not contribute to the therapeutic effect. -
Quetiapine Sulfone: Pharmacologically inert. Its detection in urine is useful for adherence monitoring (preventing false negatives when parent drug levels are low), but it has no clinical efficacy.
Critical Note: The "Active Moiety" in clinical studies is defined as Quetiapine + Norquetiapine . Sulfoxide and Sulfone are excluded from efficacy correlations.
Analytical Protocol: LC-MS/MS Separation
Separating the Sulfoxide and Sulfone is challenging due to their similar polarity, but essential for accurate quantification. The Sulfone (+32 Da) and Sulfoxide (+16 Da) have distinct mass transitions.
Experimental Workflow
Objective: Simultaneous quantification of Quetiapine, Norquetiapine, Sulfoxide, and Sulfone in human plasma.
Step 1: Sample Preparation (Liquid-Liquid Extraction)
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Aliquot 50 µL of human plasma.[12]
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Add Internal Standard (IS) : Quetiapine-d8 (10 ng/mL).
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Add Extraction Solvent : 1.0 mL tert-butyl methyl ether (TBME) or Butyl acetate:Butanol (10:1 v/v).
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Vortex for 5 minutes; Centrifuge at 10,000 x g for 5 minutes.
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Evaporate supernatant to dryness under nitrogen at 40°C.
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Reconstitute in 100 µL Mobile Phase .
Step 2: LC Conditions
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Column: Waters XBridge C18 or Phenomenex Luna C18 (50 mm x 2.1 mm, 3-5 µm).
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Mobile Phase A: 10 mM Ammonium Acetate (pH 6.0).
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Mobile Phase B: Acetonitrile (or Methanol).
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Gradient: 10% B to 90% B over 5 minutes.
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Flow Rate: 0.4 mL/min.
Step 3: MS/MS Detection (MRM Mode) Use Positive Electrospray Ionization (ESI+).
| Analyte | Precursor Ion ( | Product Ion ( | Collision Energy (eV) |
| Quetiapine | 384.2 | 253.1 | 25 |
| Norquetiapine | 296.2 | 210.1 | 30 |
| Quetiapine Sulfoxide | 400.2 | 221.1 | 28 |
| Quetiapine Sulfone | 416.2 | 253.1 | 35 |
Note: The Sulfoxide often exhibits a "loss of oxygen" fragmentation pattern or cleavage of the piperazine side chain. The Sulfone is stable and typically fragments to the core tricyclic structure.
Analytical Diagram
Figure 2: Validated LC-MS/MS workflow for separating Quetiapine oxidative metabolites.
References
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Fisher, D. S., et al. (2012). "Measurement of quetiapine and four quetiapine metabolites in human plasma by LC-MS/MS."[7][12] Biomedical Chromatography. Link
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Cross, A. J., et al. (2016). "Quetiapine and its metabolite norquetiapine: translation from in vitro pharmacology to in vivo efficacy in rodent models."[8] British Journal of Pharmacology.[8] Link
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Bakken, G. V., et al. (2009). "Metabolism of quetiapine by CYP3A4 and CYP3A5 in presence or absence of cytochrome B5." Drug Metabolism and Disposition. Link
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Handley, S. A., et al. (2016). "Quetiapine Carboxylic Acid and Quetiapine Sulfoxide Prevalence in Patient Urine." Journal of Analytical Toxicology. Link
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Tran, J., et al. (2021). "The stability of quetiapine oral suspension compounded from commercially available tablets."[13] PLOS ONE. Link
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